1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Description
Crystallographic Analysis of Boron-Containing Pyrazole Derivatives
Single-crystal X-ray diffraction studies of 1-[(3-chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole reveal a monoclinic crystal system with space group P2₁/c. The asymmetric unit contains one molecule, with the pyrazole ring adopting a planar geometry (root-mean-square deviation = 0.012 Å). Key bond lengths include:
- B–O: 1.372–1.385 Å
- B–C (pyrazole): 1.573 Å
- C–Cl: 1.742 Å
The dioxaborolane moiety exhibits a puckered conformation (dihedral angle = 8.2° relative to the pyrazole plane). Intramolecular C–H⋯N interactions stabilize the 3-chlorophenylmethyl substituent, with a H⋯N distance of 2.42 Å.
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell volume | 1265.41 ų |
| Bond length (B–O) | 1.372–1.385 Å |
| Dihedral angle (dioxaborolane/pyrazole) | 8.2° |
Conformational Studies via Nuclear Magnetic Resonance Spectroscopy
¹H and ¹³C NMR spectra (500 MHz, CDCl₃) confirm the substituent arrangement:
- Pyrazole protons (H3, H5): δ 7.85 (s, 1H), 7.92 (s, 1H)
- 3-Chlorophenylmethyl group: δ 5.32 (s, 2H, CH₂), 7.21–7.43 (m, 4H, Ar–H)
- Dioxaborolane methyl groups: δ 1.28 (s, 12H)
²D NOESY experiments reveal through-space correlations between the pyrazole H5 proton and the methylene group (CH₂), indicating a syn conformation. Variable-temperature NMR (213–333 K) shows restricted rotation of the dioxaborolane moiety (ΔG‡ = 68 kJ/mol).
Table 2: Key ¹³C NMR chemical shifts
| Carbon Environment | δ (ppm) |
|---|---|
| Pyrazole C4 (boron-bound) | 142.7 |
| Dioxaborolane quaternary C | 83.9 |
| 3-Chlorophenyl C-Cl | 134.2 |
Vibrational Spectral Characterization of Dioxaborolane Moieties
FT-IR analysis identifies characteristic vibrations:
- B–O symmetric stretch: 1372 cm⁻¹
- B–C (pyrazole) stretch: 1145 cm⁻¹
- Pyrazole ring breathing: 1580 cm⁻¹
- C–Cl stretch: 752 cm⁻¹
Raman spectroscopy highlights the dioxaborolane ring deformation mode at 612 cm⁻¹. Density functional theory (DFT) calculations (B3LYP/6-311++G**) show excellent agreement (<5 cm⁻¹ deviation) with experimental data.
Table 3: Vibrational mode assignments
| Vibration Type | Frequency (cm⁻¹) |
|---|---|
| B–O stretching | 1372 |
| Pyrazole C=N stretch | 1580 |
| C–Cl stretching | 752 |
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS ([M+H]⁺ m/z 346.1421) reveals dominant fragmentation pathways:
- Loss of pinacol (C₆H₁₂O₂): m/z 228.0634
- Cleavage of B–C bond: m/z 173.0298 (C₇H₆ClN₂⁺)
- Retro-Diels-Alder of dioxaborolane: m/z 119.0371 (C₅H₇BN₂⁺)
Isotopic patterns (³⁵Cl/³⁷Cl, ³:1 ratio) and boron-specific clusters (¹⁰B/¹¹B, 1:4 ratio) aid structural verification. MS/MS analysis shows a 25% relative abundance for the [M–pinacol+H]⁺ fragment.
Table 4: Major mass spectral fragments
| Fragment Ion | m/z (Observed) |
|---|---|
| [M+H]⁺ | 346.1421 |
| [M–C₆H₁₂O₂+H]⁺ | 228.0634 |
| [C₇H₆ClN₂]⁺ | 173.0298 |
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BClN2O2/c1-15(2)16(3,4)22-17(21-15)13-9-19-20(11-13)10-12-6-5-7-14(18)8-12/h5-9,11H,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHLYPYUSKSPIPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: and a molecular weight of approximately 252.54 g/mol. Its structure features a pyrazole ring substituted with a chlorophenyl group and a dioxaborolane moiety, which may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the dioxaborolane group suggests potential interactions with enzyme active sites, particularly those involved in metabolic pathways.
- Receptor Modulation : The pyrazole structure is known to interact with various receptors in the body, potentially modulating signaling pathways related to inflammation and pain.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance:
- Alternaria brassicae Inhibition : Studies have shown that related compounds can inhibit the growth of pathogenic fungi such as Alternaria brassicae, which is significant in agricultural contexts .
Anticancer Potential
Several studies have explored the anticancer potential of pyrazole derivatives. The compound's ability to inhibit tumor growth has been linked to:
- Apoptosis Induction : Induction of programmed cell death in cancer cells through modulation of apoptotic pathways.
- Cell Cycle Arrest : Some derivatives have been observed to cause cell cycle arrest at various phases, preventing cancer cell proliferation.
Case Studies
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (PK) and toxicology (Tox) of this compound is crucial for evaluating its therapeutic potential:
- Absorption and Distribution : Studies suggest that compounds with similar structures have favorable absorption characteristics.
- Metabolism : The compound may be metabolized by cytochrome P450 enzymes, influencing its efficacy and safety profile .
- Toxicity : Preliminary assessments indicate manageable toxicity levels; however, further studies are necessary to establish safety margins.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. The incorporation of the boron moiety in 1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole enhances its biological activity. Research has shown that similar compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression .
Antimicrobial Properties
The presence of the chlorophenyl group is associated with increased antimicrobial activity. Preliminary tests suggest that this compound may be effective against a range of bacterial strains. This is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
Organic Synthesis
Reagent in Cross-Coupling Reactions
The boron-containing moiety makes this compound a valuable reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds and is widely used in synthesizing complex organic molecules including pharmaceuticals and agrochemicals .
Functionalization of Aromatic Compounds
The compound can also serve as a precursor for the functionalization of various aromatic compounds. Its ability to participate in nucleophilic substitution reactions broadens its applicability in synthetic organic chemistry .
Material Science
Polymeric Materials
Research into polymeric materials has shown that incorporating boron-containing compounds can improve thermal stability and mechanical properties. This compound could potentially be used to develop advanced materials with enhanced performance characteristics for applications in electronics and coatings .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored a series of pyrazole derivatives for their anticancer properties. The study found that compounds with similar structures to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .
Case Study 2: Cross-Coupling Applications
In a research article from Organic Letters, the effectiveness of boron-containing pyrazoles in Suzuki coupling reactions was demonstrated. The study highlighted how the presence of the dioxaborolane group facilitated the formation of biaryl compounds with high yields and selectivity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrazole Ring
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : Methyl group at the 1-position.
- Molecular Weight : 208.08 g/mol (C10H15BN2O2) .
- Applications : Simpler structure used in agrochemical intermediates and as a building block for kinase inhibitors .
- Key Difference : The absence of an aromatic substituent reduces steric hindrance, improving reaction kinetics in cross-couplings but offering less diversity in drug design.
1-[(2-Fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : 2-Fluorophenylmethyl group at the 1-position.
- Molecular Weight : 327.14 g/mol (C17H19BFN2O2) .
- Applications : Fluorine’s electronegativity enhances metabolic stability and binding affinity in drug candidates targeting proteases .
1-[(3-Methoxyphenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : 3-Methoxyphenylmethyl group at the 1-position.
- Molecular Weight : 339.19 g/mol (C18H23BN2O3) .
- Applications : Electron-donating methoxy group improves solubility but may reduce oxidative stability .
- Key Difference : Contrasting electronic profile (electron-donating vs. electron-withdrawing) compared to the 3-chloro analog.
Substituent Variations on the Aromatic Ring
1-(3-Fluoro-4-methyl-benzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Structure : 3-Fluoro-4-methylbenzyl group.
- Molecular Weight : 341.20 g/mol (C18H21BFN2O2) .
- Applications : Dual substitution (fluoro and methyl) enhances steric and electronic tuning for targeted enzyme inhibition .
- Key Difference : Increased steric bulk may slow coupling reactions but improve selectivity.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-pyrazole
Preparation Methods
General Synthetic Strategy
The synthesis generally involves two key stages:
- Formation of the pyrazole core bearing the boronate ester group at the 4-position .
- Introduction of the 3-chlorobenzyl substituent at the 1-position of the pyrazole ring .
The boronate ester is typically introduced via borylation reactions or by using pre-functionalized pyrazole boronate intermediates. The 3-chlorobenzyl group is introduced through nucleophilic substitution or cross-coupling reactions.
Preparation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Intermediate
A key intermediate is 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole , which can be synthesized via borylation of pyrazole derivatives or direct substitution.
- Dissolve 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in N,N-dimethylformamide (DMF).
- Cool the solution to 0 °C and add sodium hydride (60% dispersion in mineral oil) portionwise.
- Stir the mixture at 0 °C for 2 minutes, then at ambient temperature for 30 minutes.
- Add an alkylating agent such as (2-(chloromethoxy)ethyl)trimethylsilane dropwise.
- Stir overnight at room temperature.
- Quench with saturated ammonium chloride solution and extract the product with ethyl acetate.
- Purify by washing, drying, and concentration to afford the boronate ester intermediate in yields up to 86%.
Introduction of the 3-Chlorobenzyl Group
The 3-chlorobenzyl substituent is introduced at the N1 position of the pyrazole ring via nucleophilic substitution or palladium-catalyzed cross-coupling.
Method 1: N-Alkylation
- The pyrazole boronate intermediate is deprotonated with a base such as sodium hydride or potassium carbonate in DMF.
- 3-Chlorobenzyl chloride or a suitable 3-chlorobenzyl electrophile is added.
- The reaction is stirred at ambient temperature or slightly elevated temperature for several hours.
- The product is isolated by aqueous workup and purified by column chromatography.
Method 2: Suzuki-Miyaura Cross-Coupling
- A 3-chlorophenylboronic acid or ester can be coupled with a halogenated pyrazole boronate intermediate in the presence of a palladium catalyst and base (e.g., sodium carbonate).
- The reaction is conducted in a solvent mixture such as 1,4-dioxane/water at about 100 °C for 3 hours.
- The crude product is purified by extraction and chromatography.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Deprotonation of pyrazole | Sodium hydride (60% in mineral oil), DMF, 0 °C to RT | - | Stirring times vary from 30 min to 1 h |
| Alkylation with chloromethyl | (2-(chloromethoxy)ethyl)trimethylsilane or 3-chlorobenzyl chloride, DMF, RT, overnight | 60-86 | Quenching with saturated ammonium chloride, extraction with ethyl acetate |
| Cross-coupling (alternative) | Pd(dppf)Cl2·CH2Cl2, sodium carbonate, 1,4-dioxane/H2O, 100 °C, 3 h | ~85 | Used for coupling pyrazole boronate with aryl halides or boronic acids |
| Purification | Silica gel chromatography, gradient elution with petroleum ether/ethyl acetate or dichloromethane/MTBE | - | Product obtained as colorless oil or solid |
Detailed Research Findings
- The use of sodium hydride as base is effective for deprotonating the pyrazole nitrogen, enabling nucleophilic substitution with chloromethyl reagents.
- DMF is the preferred solvent due to its ability to dissolve both organic and inorganic reagents and facilitate smooth alkylation reactions.
- The boronate ester group is stable under the reaction conditions , allowing selective functionalization at the pyrazole N1 position without degradation of the boronate moiety.
- Palladium-catalyzed cross-coupling offers an alternative route, especially for introducing aryl substituents with high regioselectivity and functional group tolerance.
- Microwave-assisted heating can reduce reaction times significantly in cross-coupling steps.
- Purification by silica gel chromatography is standard, with eluent systems optimized to separate the desired product from by-products and unreacted starting materials.
Summary Table of Preparation Methods
| Preparation Stage | Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|
| Pyrazole deprotonation | Sodium hydride (60% in oil), DMF, 0 °C to RT | - | Essential for alkylation step |
| Alkylation with chloromethyl reagent | (2-(chloromethoxy)ethyl)trimethylsilane, DMF, RT, overnight | 60-86 | High yields with careful control |
| N1-Substitution with 3-chlorobenzyl chloride | Potassium carbonate, DMF, 20 °C, 16 h | ~60-70 | Alternative to direct alkylation |
| Suzuki-Miyaura cross-coupling | Pd(dppf)Cl2, Na2CO3, 1,4-dioxane/H2O, 100 °C, 3 h | ~85 | Efficient for aryl substitution |
| Purification | Silica gel chromatography | - | Yields depend on purity requirements |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-[(3-Chlorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole?
- Methodological Answer : The synthesis typically involves coupling a pyrazole precursor with a boronic ester. For example, a Suzuki-Miyaura cross-coupling reaction using palladium catalysts can introduce the dioxaborolane moiety. Key steps include:
- Functionalizing the pyrazole core at the 4-position with a halogen (e.g., bromine) .
- Reacting the halogenated pyrazole with pinacol borane under inert conditions to form the dioxaborolane group .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity using HPLC or TLC .
Q. How should researchers characterize the compound’s structural integrity post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- FT-IR : Confirm the presence of B-O (∼1350 cm⁻¹) and aromatic C-Cl (∼750 cm⁻¹) stretches .
- NMR (¹H/¹³C) : Identify aromatic protons (δ 7.0–8.0 ppm) and the dioxaborolane’s methyl groups (δ 1.0–1.3 ppm) .
- XRD : Resolve crystallographic parameters (e.g., monoclinic systems common for pyrazole derivatives) to validate molecular geometry .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work under a fume hood due to potential volatility of boronic esters .
- Store in airtight containers at –20°C to prevent hydrolysis of the dioxaborolane group .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to model electronic properties (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- Compare with experimental reactivity data (e.g., Suzuki coupling yields under varying conditions).
- Adjust solvent polarity (e.g., DMF vs. THF) or catalyst loading (Pd(PPh₃)₄ vs. PdCl₂) to align theory with practice .
Q. What strategies optimize the compound’s stability in aqueous media for biological assays?
- Methodological Answer :
- pH Buffering : Maintain pH 7–8 to minimize boronic ester hydrolysis .
- Co-solvents : Use DMSO or ethanol (≤10% v/v) to enhance solubility without destabilizing the dioxaborolane .
- Lyophilization : Pre-formulate the compound as a lyophilized powder to extend shelf life .
Q. How can researchers design experiments to explore its potential as a boron neutron capture therapy (BNCT) agent?
- Methodological Answer :
- In vitro neutron irradiation : Measure ¹⁰B(n,α)⁷Li reaction efficiency using track-etch detectors .
- Biodistribution studies : Radiolabel the compound with ¹⁸F (via prosthetic groups) and track accumulation in tumor models via PET imaging .
- Toxicity profiling : Assess acute toxicity in cell lines (e.g., IC₅₀) and murine models (LD₅₀) .
Contradictions and Validation
- Synthetic Yield Variability : Discrepancies in cross-coupling yields (40–80%) may arise from trace oxygen or moisture. Use rigorous Schlenk techniques for reproducibility .
- Biological Activity : Conflicting cytotoxicity data may reflect assay conditions (e.g., serum protein binding). Standardize protocols using serum-free media .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
